molecular formula C15H19N3O4 B2974529 N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-70-9

N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2974529
CAS No.: 941934-70-9
M. Wt: 305.334
InChI Key: UKTAXHKAJHYSMO-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting with the reaction of 2-methoxyethylamine with oxalyl chloride to form the oxalamide intermediate

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthetic process.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the compound's structure, typically reducing carbonyl groups to hydroxyl groups.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions often involve hydrogen gas in the presence of a metal catalyst.

  • Substitution reactions typically use strong nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

  • Oxidation can produce carboxylic acids or ketones.

  • Reduction can yield alcohols or amines.

  • Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes.

Industry: The compound's unique properties make it valuable in the manufacturing of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • N1-(2-Methoxyethyl)ethane-1,2-diamine

  • N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine

  • N,N-Bis(2-methoxyethyl)amine

Uniqueness: N1-(2-Methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-22-9-7-16-14(20)15(21)17-11-4-2-5-12(10-11)18-8-3-6-13(18)19/h2,4-5,10H,3,6-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTAXHKAJHYSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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